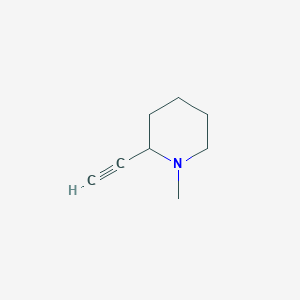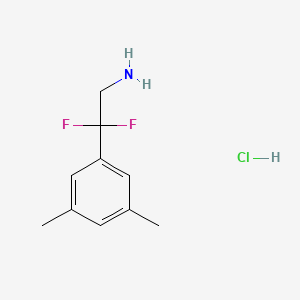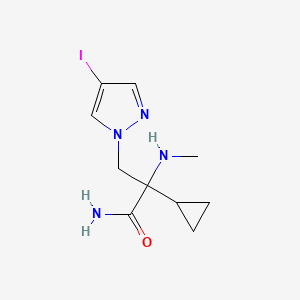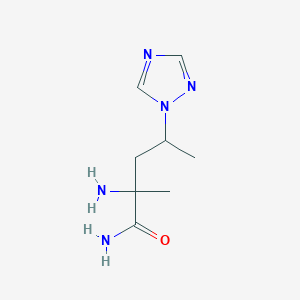![molecular formula C8H6BrF B13484140 [(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
[(Z)-2-bromo-2-fluoroethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-2-bromo-2-fluoroethenyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-2-bromo-2-fluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-bromo-2-fluoroethenyl]benzene typically involves the halogenation of ethenylbenzene derivatives. One common method is the bromofluorination of styrene using bromine and a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-bromo-2-fluoroethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride in solvents like carbon tetrachloride or chloroform.
Oxidation: Potassium permanganate or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Addition: Formation of vicinal dihalides or halohydrins.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
[(Z)-2-bromo-2-fluoroethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-2-bromo-2-fluoroethenyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Addition Reactions: The double bond in the ethenyl group reacts with electrophiles, leading to the formation of addition products.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new chemical species.
Comparison with Similar Compounds
[(Z)-2-bromo-2-fluoroethenyl]benzene can be compared with other halogenated ethenylbenzene derivatives:
[(Z)-2-chloro-2-fluoroethenyl]benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
[(Z)-2-bromo-2-chloroethenyl]benzene: Contains both bromine and chlorine atoms, resulting in unique chemical behavior.
[(Z)-2-iodo-2-fluoroethenyl]benzene:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H6BrF |
|---|---|
Molecular Weight |
201.04 g/mol |
IUPAC Name |
[(Z)-2-bromo-2-fluoroethenyl]benzene |
InChI |
InChI=1S/C8H6BrF/c9-8(10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
SWQFIDOJLLCOEV-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/F)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}acetate](/img/structure/B13484070.png)

![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)



![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)




![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
